molecular formula C19H17N3O2 B2738821 2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 2279122-50-6

2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2738821
CAS No.: 2279122-50-6
M. Wt: 319.364
InChI Key: SSWKVOKMHACKFM-UHFFFAOYSA-N
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Description

2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with an isoindole-1,3(2H)-dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with isoindole-1,3(2H)-dione under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride
  • 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride
  • 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its combination of the imidazo[1,2-a]pyridine and isoindole-1,3(2H)-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(7-ethylimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-13-7-9-21-12-14(20-17(21)11-13)8-10-22-18(23)15-5-3-4-6-16(15)19(22)24/h3-7,9,11-12H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWKVOKMHACKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=CN2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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